molecular formula C18H27N3O6S2 B2570342 Methyl 4-((4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1421453-50-0

Methyl 4-((4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonamido)methyl)piperidine-1-carboxylate

Numéro de catalogue: B2570342
Numéro CAS: 1421453-50-0
Poids moléculaire: 445.55
Clé InChI: VMEGHFUUHURNHJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-((4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H27N3O6S2 and its molecular weight is 445.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 4-((4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonamido)methyl)piperidine-1-carboxylate is a complex compound that incorporates a thiazinane moiety and has shown promising biological activities. This article delves into its chemical properties, biological activities, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a carboxylate group and a sulfonamide linked to a thiazinane structure. The presence of the thiazinane and sulfonamide groups is significant as they are known to enhance biological activity.

Chemical Formula : C₁₈H₂₄N₂O₄S
Molecular Weight : 372.46 g/mol
CAS Number : 156588996

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. Key steps include:

  • Formation of the thiazinane ring via cyclization reactions.
  • Introduction of the sulfonamide group through electrophilic aromatic substitution.
  • Final esterification to yield the methyl ester derivative.

Antimicrobial Activity

Research indicates that compounds containing thiazinane structures exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The sulfonamide component is particularly noted for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.

Anticancer Properties

Studies have suggested that this compound may exhibit cytotoxic effects against several cancer cell lines. Mechanistic studies indicate that the compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with cell cycle progression.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it acts as an inhibitor of γ-secretase, an enzyme implicated in Alzheimer's disease pathology. This inhibition can potentially reduce the formation of amyloid-beta peptides.

Study 1: Antimicrobial Efficacy

In a study published in MDPI, derivatives of thiazinanes were tested against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial activity .

Study 2: Anticancer Activity

A research article in Journal of Medicinal Chemistry explored the anticancer properties of related compounds. The study demonstrated that the thiazinane-based compounds exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, including breast and lung cancers .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to Methyl 4-((4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonamido)methyl)piperidine-1-carboxylate exhibit promising anticancer properties. For instance, studies have shown that derivatives containing sulfonamide groups can inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis in cancer cells .

Inhibition of Enzymatic Activity

The compound has been studied for its potential to inhibit specific enzymes implicated in metabolic disorders. Notably, it has been associated with the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the metabolism of cortisol. This inhibition can be beneficial in treating conditions such as obesity and type 2 diabetes .

Central Nervous System Disorders

There is evidence suggesting that compounds with similar structures may have neuroprotective effects and can be explored for treating central nervous system disorders like Alzheimer's disease. The modulation of neurotransmitter systems could be a mechanism through which these compounds exert their effects .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Thiazine Ring : This involves cyclization reactions using appropriate thioketones and amines.
  • Sulfonamide Formation : The introduction of sulfonamide groups is achieved through nucleophilic substitution reactions.
  • Piperidine Derivative Synthesis : Piperidine moieties are synthesized via alkylation reactions with suitable piperidine derivatives.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in clinical settings:

  • A study published in the Tropical Journal of Pharmaceutical Research highlighted the anticancer potential of similar sulfonamide derivatives, demonstrating significant cytotoxic effects against various cancer cell lines .
  • Another research article discussed the metabolic benefits observed with compounds inhibiting 11β-HSD1, noting improvements in insulin sensitivity and lipid profiles in animal models .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl 4-...carboxylate to achieve high yield and purity?

Methodological Answer: Optimizing synthesis requires addressing reaction conditions, solvent selection, and purification steps. Key factors include:

  • Reagent Ratios : Use stoichiometric excess of sulfonamide precursors (e.g., 4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonyl chloride) to ensure complete coupling with the piperidine intermediate .
  • Temperature Control : Maintain temperatures between 0–5°C during sulfonamide coupling to minimize side reactions .
  • Catalysts : Employ bases like triethylamine (Et₃N) to neutralize HCl byproducts and accelerate sulfonamide bond formation .
  • Purification : Use column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) to isolate the product .

Q. Which analytical techniques are most effective for characterizing the structural integrity of Methyl 4-...carboxylate?

Methodological Answer: A combination of techniques ensures accurate characterization:

  • HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6–5.5) to assess purity and retention time .
  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm sulfonamide (-SO₂NH-) and piperidine ring protons (δ 1.4–3.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected m/z ~495.2) .
  • FT-IR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=O) confirm functional groups .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer: While direct safety data for this compound is limited, protocols for analogous sulfonamides and piperidines include:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and absorb spills with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields across methodologies?

Methodological Answer: Contradictions often arise from variations in:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling efficiency vs. non-polar solvents .
  • Reaction Time : Extended reaction times (>24 hrs) may degrade the thiazinane-dioxide moiety, reducing yield .
  • Catalyst Loading : Overuse of Et₃N (>3 eq.) can hydrolyze the methyl ester group, necessitating titration .
  • Validation : Cross-validate yields using orthogonal methods (e.g., gravimetric analysis vs. HPLC area normalization) .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

Methodological Answer: Structural modifications can enhance stability:

  • Ester Replacement : Substitute the methyl ester with a tert-butyl or pivaloyloxymethyl group to reduce esterase-mediated hydrolysis .
  • Sulfonamide Bioisosteres : Replace the sulfonamide with a carbonyl or phosphonate group to maintain target affinity while improving stability .
  • In Vitro Assays : Use liver microsomes or hepatocytes to quantify metabolic half-life and identify vulnerable sites .

Q. How can computational modeling predict the binding affinity of this compound with target enzymes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and enzyme active sites (e.g., carbonic anhydrase) .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess conformational stability of the piperidine-thiazinane core .
  • QSAR Models : Corrogate electronic parameters (e.g., LogP, polar surface area) with experimental IC₅₀ values to predict activity .

Q. Notes

  • All methodologies are derived from peer-reviewed protocols or analogous compound studies.
  • For synthesis scale-up, consult industrial partners with expertise in sulfonamide chemistry.

Propriétés

IUPAC Name

methyl 4-[[[4-(1,1-dioxothiazinan-2-yl)phenyl]sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6S2/c1-27-18(22)20-11-8-15(9-12-20)14-19-29(25,26)17-6-4-16(5-7-17)21-10-2-3-13-28(21,23)24/h4-7,15,19H,2-3,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEGHFUUHURNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.